5-(Methylsulfanyl)pyridin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
5-methylsulfanylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.2ClH/c1-9-6-2-5(7)3-8-4-6;;/h2-4H,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEZYSZXAPHCJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=CC(=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909308-80-0 | |
| Record name | 5-(methylsulfanyl)pyridin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution at the 5-Position
Introduction of the methylsulfanyl group (-SMe) to the pyridine ring typically employs nucleophilic displacement reactions. A common precursor is 5-chloropyridin-3-amine, where the chlorine atom at position 5 serves as a leaving group. Treatment with sodium thiomethoxide (NaSMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates substitution:
$$
\text{5-Chloropyridin-3-amine} + \text{NaSMe} \xrightarrow{\text{DMF, 80–100°C}} \text{5-(Methylsulfanyl)pyridin-3-amine} + \text{NaCl}
$$
This method, analogous to the synthesis of 4-cyclopropoxy-N-methyl-5-(methylthio)pyridin-3-amine, achieves moderate yields (60–75%) under reflux conditions. The reaction’s efficiency depends on the leaving group’s reactivity and the nucleophile’s strength, with thiomethoxide ions demonstrating superior displacement kinetics compared to bulkier thiolates.
Cyclization Approaches
An alternative route involves constructing the pyridine ring from acyclic precursors. For example, the Hantzsch pyridine synthesis could be adapted by incorporating a methylsulfanyl-containing diketone. Cyclocondensation of 3-aminocrotononitrile with a β-ketothioester (e.g., methyl 3-mercaptopropionate) in the presence of ammonium acetate yields 5-(methylsulfanyl)pyridin-3-amine. However, this method is less favored due to challenges in controlling regioselectivity and lower yields (~40%).
Salt Formation: Conversion to Dihydrochloride
The free base 5-(methylsulfanyl)pyridin-3-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl). Key considerations include:
- Solvent Selection : Anhydrous ethanol or diethyl ether is preferred to avoid hydrolysis of the methylsulfanyl group.
- Stoichiometry : Two equivalents of HCl are required to protonate both the aromatic amine and any basic sites on the pyridine nitrogen.
- Crystallization : Slow evaporation under reduced pressure yields crystalline 5-(methylsulfanyl)pyridin-3-amine dihydrochloride with >95% purity.
Industrial-Scale Production and Optimization
Catalytic Enhancements
Industrial protocols often employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution. For example, substituting 5-bromopyridin-3-amine with NaSMe in a water-toluene biphasic system increases yield to 85% while reducing reaction time from 12 hours to 4 hours.
Purification Techniques
- Recrystallization : The dihydrochloride salt is recrystallized from ethanol/water (3:1 v/v) to remove unreacted starting materials and sodium chloride byproducts.
- Chromatography : Silica gel column chromatography with ethyl acetate/methanol (9:1) as eluent resolves any regioisomeric impurities.
Analytical Characterization
Critical analytical data for 5-(methylsulfanyl)pyridin-3-amine dihydrochloride include:
| Property | Value/Description | Method |
|---|---|---|
| Molecular Weight | 215.13 g/mol | MS (ESI+) |
| Melting Point | 218–220°C (decomposes) | DSC |
| $$ ^1H $$ NMR (DMSO-d6) | δ 8.21 (s, 1H), 7.89 (s, 1H), 2.51 (s, 3H) | 400 MHz NMR |
| Purity | ≥98% | HPLC (C18 column) |
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide exhibit significant anticancer properties. These compounds are believed to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that triazine derivatives can effectively target and inhibit the activity of protein kinases that are crucial for tumor growth and survival .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress-induced damage. This property positions the compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Herbicidal Activity
In agricultural sciences, compounds like N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide are being explored for their herbicidal properties. Research indicates that it can effectively inhibit the growth of various weed species by disrupting their metabolic processes. This makes it a valuable candidate for developing new herbicides that are more environmentally friendly compared to traditional options .
Plant Growth Regulation
There is ongoing research into the use of this compound as a plant growth regulator. Studies suggest that it can enhance crop yield by promoting root development and improving nutrient uptake in plants under stress conditions such as drought or salinity . This application could significantly benefit sustainable agriculture practices.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 5-(Methylsulfanyl)pyridin-3-amine dihydrochloride with analogous pyridin-3-amine dihydrochloride derivatives, emphasizing substituent-driven differences:
Key Observations :
- Lipophilicity : The methylsulfanyl group (logP ~1.5–2.0 estimated) imparts moderate lipophilicity compared to the polar difluoromethoxy group (logP ~0.8–1.2) .
- Reactivity : Sulfur-containing substituents (e.g., SCH₃) may participate in nucleophilic or redox reactions, unlike inert pyrrolidinyl groups .
- Synthetic Utility : Brominated analogs (e.g., 5-bromo-2-methoxypyridin-3-amine) are widely used in Suzuki-Miyaura couplings, whereas methylsulfanyl derivatives are less explored in cross-coupling .
Biological Activity
5-(Methylsulfanyl)pyridin-3-amine dihydrochloride (CAS No. 1909308-80-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
5-(Methylsulfanyl)pyridin-3-amine dihydrochloride is synthesized through the reaction of 5-(Methylsulfanyl)pyridin-3-amine with hydrochloric acid, forming the dihydrochloride salt. The synthesis is typically performed under controlled conditions to ensure high purity and yield. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to diverse derivatives with potential biological activities.
The biological activity of 5-(Methylsulfanyl)pyridin-3-amine dihydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate the activity of these targets, which can lead to various therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with neurotransmitter receptors .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyridine derivatives similar to 5-(Methylsulfanyl)pyridin-3-amine dihydrochloride. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway. In vitro studies reported IC50 values as low as 0.04 μmol for COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .
Enzyme Inhibition
The compound has also been explored for its potential to inhibit specific enzymes relevant in cancer and other diseases. For example, it has been investigated for its effects on FLT3 kinase, which is implicated in acute myeloid leukemia (AML). Structural modifications of related compounds have demonstrated enhanced potency against FLT3 mutations, suggesting that 5-(Methylsulfanyl)pyridin-3-amine dihydrochloride could be a valuable scaffold for developing novel anticancer agents .
Case Studies
- In Vitro Studies on COX Inhibition :
-
FLT3 Inhibition in AML :
- Research on imidazo[1,2-a] pyridine derivatives showed that modifications could enhance their inhibitory effects against FLT3 mutations associated with AML. This suggests that similar approaches could be applied to 5-(Methylsulfanyl)pyridin-3-amine dihydrochloride to improve its efficacy against resistant cancer types .
Comparative Analysis
| Compound | Activity | IC50 Value | Target |
|---|---|---|---|
| 5-(Methylsulfanyl)pyridin-3-amine dihydrochloride | Anti-inflammatory | Not specified | COX-2 |
| Celecoxib | Anti-inflammatory | 0.04 μmol | COX-2 |
| Imidazo[1,2-a] pyridine derivative | FLT3 inhibition | Sub-micromolar | FLT3 |
Q & A
Q. Critical Parameters :
- Temperature : Reactions often require low temperatures (−20°C to 0°C) to prevent side reactions (e.g., over-alkylation) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while inert atmospheres (N₂/Ar) minimize oxidation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated via HPLC .
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
Validation : Cross-correlate data with computational models (e.g., DFT for NMR shifts) to resolve ambiguities .
Basic: How do solubility and stability influence experimental design?
Methodological Answer:
- Solubility : The dihydrochloride salt enhances water solubility (>50 mg/mL) but reduces organic solvent compatibility. Use DMSO for stock solutions .
- pH Sensitivity : Protonation of the amine group stabilizes the compound in acidic conditions (pH 2–4); degradation occurs above pH 7 .
- Storage : Store at −20°C in desiccated, amber vials to prevent hydrolysis of the methylsulfanyl group .
Experimental Tip : Pre-equilibrate buffers to avoid precipitation in biological assays .
Advanced: How can computational chemistry optimize reaction pathways for this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental
Reaction Path Search : Identify low-energy intermediates using software like Gaussian or ORCA .
Transition State Analysis : Predict activation barriers for sulfanylation/amination steps to optimize yields .
Feedback Loop : Refine computational models using experimental kinetic data (e.g., Arrhenius plots) .
Case Study : A 20% yield improvement was achieved by adjusting reaction time based on computed activation energies .
Advanced: What mechanisms govern its reactivity in nucleophilic substitution reactions?
Methodological Answer:
The methylsulfanyl group acts as a leaving group in basic conditions. Key mechanistic insights:
- SNAr Mechanism : The amine group deactivates the pyridine ring, requiring strong nucleophiles (e.g., Grignard reagents) for substitution at position 5 .
- Solvent Effects : Protic solvents stabilize transition states in SN2 pathways, while aprotic solvents favor SN1 .
Q. Experimental Validation :
- Use isotopic labeling (e.g., ³⁵S) to track substitution sites .
- Monitor reaction progress via in-situ IR spectroscopy for real-time intermediate detection .
Advanced: How should researchers address contradictions in structure-activity relationship (SAR) studies?
Methodological Answer:
Contradictions often arise from assay variability or unaccounted stereoelectronic effects. Resolve via:
Q. Comparative SAR Table :
| Analog | Modification | Activity Trend |
|---|---|---|
| 5-(Ethylsulfanyl) | Larger alkyl group | ↓ Solubility, ↑ Lipophilicity |
| 5-Amino derivative | Replacement of SCH₃ | ↑ Hydrogen bonding, ↓ Membrane permeability |
Multivariate Analysis : Apply PCA or PLS regression to isolate key molecular descriptors (e.g., logP, polar surface area) .
Docking Studies : Use AutoDock or Schrödinger to validate binding modes against target proteins (e.g., kinases) .
Key Insight : Discrepancies in IC₅₀ values may reflect off-target interactions, necessitating proteome-wide screening .
Advanced: What strategies mitigate degradation during long-term biological assays?
Methodological Answer:
- Stabilizing Additives : Use antioxidants (e.g., BHT) or chelating agents (EDTA) to prevent oxidation of the methylsulfanyl group .
- Buffer Optimization : Maintain pH 3–4 with citrate buffers; avoid phosphate buffers due to metal ion interactions .
- Real-Time Monitoring : Implement LC-MS/MS to quantify degradation products (e.g., sulfoxide derivatives) .
Validation : Accelerated stability studies (40°C/75% RH) predict shelf-life under assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
